molecular formula C32H31FN2O8 B14766013 3'-O-Acetyl-2'-deoxy-5'-O-DMT-2'-fluorouridine

3'-O-Acetyl-2'-deoxy-5'-O-DMT-2'-fluorouridine

Cat. No.: B14766013
M. Wt: 590.6 g/mol
InChI Key: ANVVQWQJDUFVDR-PYYPWFDZSA-N
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Description

3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine is a modified nucleoside with significant potential in the field of cancer treatment. This compound is known for its ability to balance specificity and efficacy while minimizing the harmful side effects typically associated with chemotherapy. Additionally, it has applications in nuclear medicine, particularly in enhancing tumor imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine involves multiple steps, starting from the appropriate nucleoside precursors. The key steps include:

    Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.

    Fluorination at the 2’-position: This step involves the introduction of a fluorine atom at the 2’-position of the nucleoside. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Acetylation of the 3’-hydroxyl group: This is done using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine undergoes various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies involving nucleic acid interactions and modifications.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit DNA synthesis in rapidly dividing cells.

    Industry: Utilized in the production of diagnostic tools for nuclear medicine, particularly in tumor imaging.

Mechanism of Action

The mechanism of action of 3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine involves its incorporation into DNA during replication. This incorporation disrupts the normal function of DNA, leading to the inhibition of DNA synthesis and cell division. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the inhibition of thymidylate synthase and the incorporation into DNA, leading to chain termination.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5’-O-DMT-2’-fluorouridine: Another nucleoside analog with similar applications in cancer treatment and antiviral activity.

    N4-Acetyl-2’-Deoxy-5’-O-DMT-cytidine: Used as an antiviral and anticancer agent, inhibiting DNA synthesis.

Uniqueness

3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine stands out due to its specific modifications, which enhance its efficacy and reduce side effects compared to other nucleoside analogs. Its unique combination of acetylation and fluorination provides a balance between stability and reactivity, making it a valuable compound in both therapeutic and diagnostic applications.

Properties

Molecular Formula

C32H31FN2O8

Molecular Weight

590.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl] acetate

InChI

InChI=1S/C32H31FN2O8/c1-20(36)42-29-26(43-30(28(29)33)35-18-17-27(37)34-31(35)38)19-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-18,26,28-30H,19H2,1-3H3,(H,34,37,38)/t26-,28-,29-,30-/m1/s1

InChI Key

ANVVQWQJDUFVDR-PYYPWFDZSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(=O)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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